5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O4S/c1-16(2)22(19,20)17-7-5-10(6-8-17)9-15-13(18)11-3-4-12(14)21-11/h3-4,10H,5-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZVYNCOPQQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a furan derivative, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxamide Scaffolds
The compound shares structural homology with several opioid receptor-targeting analogs, such as furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide), which has a phenyl-substituted piperidine and lacks the bromine and dimethylsulfamoyl groups . Key differences include:
| Feature | 5-Bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide | Furanylfentanyl | Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) |
|---|---|---|---|
| Piperidine Substituent | Dimethylsulfamoyl group at N1 | 2-Phenylethyl group at N1 | 2-Phenylethyl group at N1 |
| Aromatic Core | 5-Bromofuran-2-carboxamide | Furan-2-carboxamide (no bromine) | Fluorophenyl-methoxyacetamide |
| Regulatory Status | Not listed under international drug schedules | Schedule I (1961 Single Convention) | Schedule I (1961 Single Convention) |
| Receptor Affinity | Unknown (limited data) | Higher μ-opioid affinity than fentanyl | Moderate μ-opioid affinity |
The bromine atom in the furan ring enhances steric bulk and may reduce metabolic oxidation compared to non-halogenated analogs like furanylfentanyl .
Brominated Furan Carboxamide Derivatives
and highlight structurally related brominated furan carboxamides with varying piperidine or aryl substitutions:
- 5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide (C₁₈H₂₀BrN₃O₄S₂): Contains a thiourea linker and 4-methylpiperidine sulfonyl group, distinguishing it from the target compound’s dimethylsulfamoyl-piperidine methyl group .
- 5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (C₁₇H₁₂BrN₅O₂): Replaces the piperidine with a triazolopyridazine ring, likely shifting activity toward kinase or protease inhibition .
These analogs demonstrate that brominated furan carboxamides are versatile scaffolds for diverse pharmacological targets, ranging from opioid receptors (e.g., furanylfentanyl) to enzyme inhibitors (e.g., MMP-13 inhibitors in ).
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: The bromine atom in the furan ring may slow hepatic metabolism by cytochrome P450 enzymes compared to non-halogenated analogs .
- Toxicity : Unlike furanylfentanyl, which has high overdose risk due to μ-opioid receptor potency (~100× morphine), the dimethylsulfamoyl group in the target compound may mitigate CNS depressant effects .
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to other piperidine carboxamides, involving N-acylation of a piperidine intermediate with 5-bromofuran-2-carbonyl chloride .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide, and how can intermediate stability be ensured?
- Methodology :
- Begin with the preparation of 5-bromofuran-2-carbonyl chloride via reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Synthesize the piperidine intermediate by coupling dimethylsulfamoyl chloride with piperidin-4-ylmethanamine. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid side reactions .
- Couple the furan carbonyl chloride with the piperidine intermediate using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM). Monitor reaction progress via TLC and LC-MS .
Q. How can spectroscopic and crystallographic data validate the compound’s structural configuration?
- Methodology :
- Use ¹H/¹³C NMR to confirm the presence of key groups: bromofuran protons (δ 6.5–7.5 ppm), piperidine methylene (δ 3.0–3.5 ppm), and dimethylsulfamoyl methyl groups (δ 2.8–3.0 ppm) .
- Obtain single-crystal X-ray diffraction data to resolve the 3D structure. Refine using software like SHELXL, focusing on bond angles (e.g., C-S-N in sulfonamide: ~107°) and intermolecular hydrogen bonds (N-H···O) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology :
- Test solubility in DMSO, PBS, and ethanol using dynamic light scattering (DLS). For stability, incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental crystallographic data?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the molecular geometry. Compare computed bond lengths (e.g., C-Br: ~1.9 Å) with X-ray data .
- Use molecular dynamics (MD) simulations to assess packing interactions, such as π-π stacking between furan and phenyl groups, which may explain deviations in unit cell parameters .
Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodology :
- Systematically modify functional groups:
- Replace dimethylsulfamoyl with methylsulfonyl to evaluate hydrogen-bonding capacity .
- Introduce halogen substitutions (e.g., Cl, F) on the piperidine ring to assess steric effects .
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate IC₅₀ values with LogP and polar surface area (PSA) .
Q. How can reaction fundamentals inform scalable synthesis without compromising yield?
- Methodology :
- Apply reaction path search methods (e.g., artificial force-induced reaction, AFIR) to identify energy barriers in key steps, such as amide coupling .
- Optimize solvent systems (e.g., switch from DCM to THF) and catalysts (e.g., DMAP) using design of experiments (DoE) to maximize yield (>80%) .
Q. What intermolecular interactions dominate crystallization, and how do they affect polymorph formation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
